molecular formula C15H15N3O3S B12138802 methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

Cat. No.: B12138802
M. Wt: 317.4 g/mol
InChI Key: GEEDXQZHCIMFDC-GHXNOFRVSA-N
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Description

Methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a thiazolo[3,2-a][1,3,5]triazin ring system, which is of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves multiple steps. One common method includes the reaction of a benzyl-substituted thiazolo[3,2-a][1,3,5]triazinone with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is unique due to its complex ring structure and the presence of multiple functional groups.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl (2Z)-2-(3-benzyl-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate

InChI

InChI=1S/C15H15N3O3S/c1-21-13(19)7-12-14(20)18-10-17(9-16-15(18)22-12)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b12-7-

InChI Key

GEEDXQZHCIMFDC-GHXNOFRVSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3=CC=CC=C3

Origin of Product

United States

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